molecular formula C27H25ClO5 B11153439 ethyl 3-{6-chloro-4-methyl-7-[(2-methyl-1-naphthyl)methoxy]-2-oxo-2H-chromen-3-yl}propanoate

ethyl 3-{6-chloro-4-methyl-7-[(2-methyl-1-naphthyl)methoxy]-2-oxo-2H-chromen-3-yl}propanoate

Cat. No.: B11153439
M. Wt: 464.9 g/mol
InChI Key: JJOOGHDTHRFQOK-UHFFFAOYSA-N
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Description

Ethyl 3-{6-chloro-4-methyl-7-[(2-methyl-1-naphthyl)methoxy]-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound that belongs to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{6-chloro-4-methyl-7-[(2-methyl-1-naphthyl)methoxy]-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps, including the formation of the chromen-2-one core, the introduction of the naphthyl group, and the addition of other substituents. Common synthetic routes may involve:

    Formation of the Chromen-2-one Core: This can be achieved through the condensation of salicylaldehyde derivatives with β-ketoesters under acidic or basic conditions.

    Introduction of the Naphthyl Group: The naphthyl group can be introduced via Friedel-Crafts alkylation or acylation reactions.

    Addition of Substituents: Various substituents, such as the chloro and methyl groups, can be added through halogenation and alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{6-chloro-4-methyl-7-[(2-methyl-1-naphthyl)methoxy]-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

Ethyl 3-{6-chloro-4-methyl-7-[(2-methyl-1-naphthyl)methoxy]-2-oxo-2H-chromen-3-yl}propanoate has various applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 3-{6-chloro-4-methyl-7-[(2-methyl-1-naphthyl)methoxy]-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes or Receptors: Modulating their activity and influencing biochemical pathways.

    Interacting with DNA or RNA: Affecting gene expression and cellular functions.

    Generating Reactive Oxygen Species (ROS): Inducing oxidative stress and apoptosis in cancer cells.

Comparison with Similar Compounds

Ethyl 3-{6-chloro-4-methyl-7-[(2-methyl-1-naphthyl)methoxy]-2-oxo-2H-chromen-3-yl}propanoate can be compared with other similar compounds, such as:

    Coumarin Derivatives: Similar structure but different substituents, leading to varied biological activities.

    Flavonoids: Share the chromen-2-one core but have different functional groups and properties.

    Naphthyl Ethers: Contain the naphthyl group but differ in the rest of the structure.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C27H25ClO5

Molecular Weight

464.9 g/mol

IUPAC Name

ethyl 3-[6-chloro-4-methyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxochromen-3-yl]propanoate

InChI

InChI=1S/C27H25ClO5/c1-4-31-26(29)12-11-19-17(3)21-13-23(28)25(14-24(21)33-27(19)30)32-15-22-16(2)9-10-18-7-5-6-8-20(18)22/h5-10,13-14H,4,11-12,15H2,1-3H3

InChI Key

JJOOGHDTHRFQOK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=C(C=CC4=CC=CC=C43)C)Cl)C

Origin of Product

United States

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